molecular formula C13H18N6O B12262902 4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12262902
M. Wt: 274.32 g/mol
InChI Key: FXRJEKSRSVLGDG-UHFFFAOYSA-N
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Description

4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with an oxadiazole ring. The presence of these heterocyclic rings makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of Piperazine Derivative: The piperazine ring is often introduced by reacting the oxadiazole derivative with piperazine in the presence of a suitable base.

    Formation of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring by reacting the piperazine derivative with appropriate pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: The compound’s heterocyclic rings make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-{4-[(5-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine
  • 4-Methyl-6-{4-[(5-methyl-1,2,4-thiadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Uniqueness

4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to its triazole and thiadiazole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

IUPAC Name

5-methyl-3-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C13H18N6O/c1-10-7-13(15-9-14-10)19-5-3-18(4-6-19)8-12-16-11(2)20-17-12/h7,9H,3-6,8H2,1-2H3

InChI Key

FXRJEKSRSVLGDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=NOC(=N3)C

Origin of Product

United States

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